molecular formula C5H9BrOS B6250434 2-(bromomethyl)-1,4-oxathiane CAS No. 1823323-57-4

2-(bromomethyl)-1,4-oxathiane

Cat. No. B6250434
CAS RN: 1823323-57-4
M. Wt: 197.1
InChI Key:
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Description

Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as alkylating agents in organic synthesis . For instance, 2-Bromoethyl ether is an organobromine compound used in the manufacture of pharmaceuticals and crown ethers .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves the reaction of a suitable precursor with a brominating agent . For example, the synthesis of 2-(bromomethyl)-2-butyl hexanoic acid involves a series of reactions, including bromination .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Bromomethyl compounds can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution reactions with aldehydes and ketones to form α-methylene-butyrolactones .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds can vary widely depending on their specific structure. For instance, they may have different densities, refractive indices, and hazard properties .

Mechanism of Action

The mechanism of action of bromomethyl compounds is not fully understood, but it is believed to act as an alkylating agent, which can lead to the formation of covalent bonds with cellular macromolecules, including DNA, RNA, and proteins .

Safety and Hazards

Bromomethyl compounds can pose various safety hazards. For example, they can cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, appropriate safety measures should be taken when handling these compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-(bromomethyl)-1,4-oxathiane can be achieved through the bromination of 2-methyl-1,4-oxathiane followed by deprotonation and treatment with a brominating agent.", "Starting Materials": [ "2-methyl-1,4-oxathiane", "Bromine", "Sodium hydroxide", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,4-oxathiane in acetic acid and add bromine dropwise with stirring until the solution turns yellow.", "Step 2: Add sodium hydroxide solution to the reaction mixture to deprotonate the oxathiane ring.", "Step 3: Add excess bromine to the reaction mixture to brominate the deprotonated oxathiane ring.", "Step 4: Quench the reaction with water and extract the product with an organic solvent.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1823323-57-4

Product Name

2-(bromomethyl)-1,4-oxathiane

Molecular Formula

C5H9BrOS

Molecular Weight

197.1

Purity

95

Origin of Product

United States

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